N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide
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Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C15H11N5O2 and its molecular weight is 293.286. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-2-carboxamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
This compound acts as an agonist at the THR-β . This means it binds to the receptor and activates it, leading to a series of biochemical reactions that result in the regulation of lipid levels .
Biochemical Pathways
Upon activation of the THR-β, the compound triggers a series of biochemical reactions that lead to the regulation of lipid levels
Pharmacokinetics
It has been reported that the compound exhibits an excellent safety profile and is efficacious in preclinical models .
Result of Action
The activation of the THR-β by this compound leads to a decrease in low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) levels . This results in the regulation of lipid levels, which can be beneficial in the treatment of dyslipidemia .
Future Directions
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-13-7-6-12(19-20-13)10-4-1-2-5-11(10)18-15(22)14-16-8-3-9-17-14/h1-9H,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOYZXXZMVOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.